Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

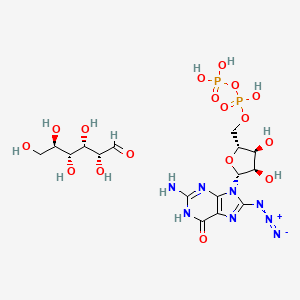

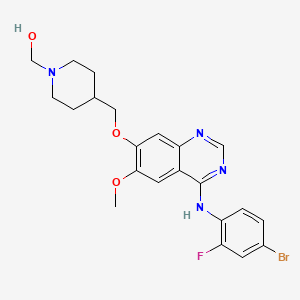

Mono-POC Ethyl Tenofovir is a compound with the molecular formula C16H26N5O7P and a molecular weight of 431.4 . It’s also known as Tenofovir Ethyl Monoisoproxil . This compound is a metabolite of an HIV reverse transcriptase (HIV-1 RT) inhibitor .

Molecular Structure Analysis

The chemical name of Mono-POC Ethyl Tenofovir is (((((®-1- (6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (ethoxy)phosphoryl)oxy)methyl isopropyl carbonate . The Smiles notation is: CCOP (OCOC (OC ©C)=O) (CO [C@H] ©CN1C=NC2=C (N)N=CN=C12)=O .Applications De Recherche Scientifique

HIV Treatment Enhancement

Mono-POC Ethyl Tenofovir has been explored for its potential to enhance HIV treatment regimens. Studies suggest that its modified structure could improve the efficacy of antiretroviral therapy by increasing drug stability and cellular uptake . This could lead to better suppression of viral replication and improved patient outcomes.

Hepatitis B Management

In the management of chronic hepatitis B, Mono-POC Ethyl Tenofovir shows promise in reducing the incidence of hepatocellular carcinoma compared to other treatments . Its unique pharmacokinetic properties may contribute to a lower risk of liver-related complications.

Antiviral Research

The compound’s role in antiviral research is significant, particularly in the synthesis and evaluation of anti-HIV activity. Mono-POC Ethyl Tenofovir derivatives have been synthesized and tested for their efficacy in inhibiting HIV infection, showing potential for the development of new antiviral agents .

Drug Delivery Systems

Advancements in drug delivery systems using Mono-POC Ethyl Tenofovir have been made, such as the development of self-emulsifying drug delivery systems (SEDDS) to enhance oral bioavailability . These systems can significantly improve the pharmacokinetics of the drug, leading to better therapeutic outcomes.

Nanomedicine Applications

Innovations in nanomedicine have incorporated Mono-POC Ethyl Tenofovir into the design of gold nanoparticles for long-acting anti-HIV therapy . This approach aims to overcome challenges in drug delivery and provide sustained antiviral activity.

Point-of-Care Diagnostics

The use of Mono-POC Ethyl Tenofovir in point-of-care diagnostics has been explored to predict treatment failure and drug resistance during initial HIV treatment . Rapid testing for the presence of the drug in urine can provide valuable information for managing therapy.

Pharmacokinetic Improvements

Research into the pharmacokinetics of Mono-POC Ethyl Tenofovir ester prodrugs has led to improved inhibition of HBV replication and rebalancing of immune responses . These improvements can enhance the effectiveness of the drug and reduce side effects.

Contribution to Healthcare

Mono-POC Ethyl Tenofovir’s contributions to healthcare include its role in the development of more tolerable and effective treatments for HIV and hepatitis B . Its advancements in therapy and drug delivery systems have the potential to improve patient care and treatment accessibility.

Mécanisme D'action

Target of Action

Mono-POC Ethyl Tenofovir, a derivative of Tenofovir, primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV and Hepatitis B virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

Mono-POC Ethyl Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Upon incorporation, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

The action of Mono-POC Ethyl Tenofovir affects the biochemical pathway of viral replication. By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.

Pharmacokinetics

Mono-POC Ethyl Tenofovir is a prodrug, designed to improve the oral bioavailability and membrane permeability of Tenofovir . Once absorbed, it is converted to its active form, Tenofovir, which is then further metabolized to the active metabolite, Tenofovir diphosphate . The pharmacokinetic properties of Mono-POC Ethyl Tenofovir, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of Mono-POC Ethyl Tenofovir’s action is the inhibition of viral replication, leading to a decrease in viral load in HIV-infected individuals . In the case of Hepatitis B virus, treatment with Tenofovir can lead to undetectable levels of viral DNA .

Safety and Hazards

Mono-POC Ethyl Tenofovir is harmful if swallowed. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash the affected area with soap and water. Consult a physician if any exposure symptoms are observed .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Mono-POC Ethyl Tenofovir involves the conversion of Tenofovir into Mono-POC Ethyl Tenofovir through a series of chemical reactions.", "Starting Materials": [ "Tenofovir", "Ethylene oxide", "Diethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Tenofovir is reacted with ethylene oxide in the presence of diethylamine and sodium hydroxide to form Mono-POC Ethyl Tenofovir intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the POC protecting group, resulting in the formation of Mono-Hydroxy Ethyl Tenofovir intermediate.", "Step 3: The intermediate is then treated with sodium bicarbonate to neutralize the acid and then with methanol to remove the remaining protecting groups.", "Step 4: The final step involves the addition of ethanol and water to the mixture to obtain Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)." ] } | |

Numéro CAS |

1796539-92-8 |

Nom du produit |

Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) |

Formule moléculaire |

C16H26N5O7P |

Poids moléculaire |

431.386 |

Nom IUPAC |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |

Clé InChI |

JBEJTHIFJKPVQX-ICTCQJIBSA-N |

SMILES |

CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |

Synonymes |

(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

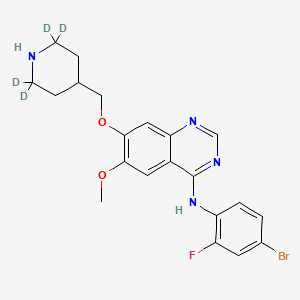

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)